Isosaponarin

Description

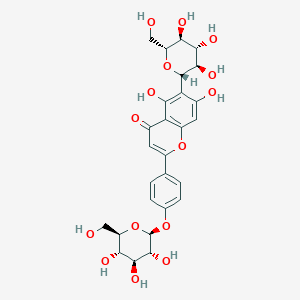

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-19(32)22(35)24(37)26(41-15)18-12(31)6-14-17(21(18)34)11(30)5-13(40-14)9-1-3-10(4-2-9)39-27-25(38)23(36)20(33)16(8-29)42-27/h1-6,15-16,19-20,22-29,31-38H,7-8H2/t15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNFQCXADNWOCI-KETMJRJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941131 | |

| Record name | 1,5-Anhydro-1-{2-[4-(hexopyranosyloxy)phenyl]-5,7-dihydroxy-4-oxo-4H-1-benzopyran-6-yl}hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19416-87-6 | |

| Record name | Isosaponarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019416876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydro-1-{2-[4-(hexopyranosyloxy)phenyl]-5,7-dihydroxy-4-oxo-4H-1-benzopyran-6-yl}hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of Isosaponarin

An In-depth Technical Guide to Isosaponarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a flavone (B191248) glycoside, a class of natural products known for their diverse biological activities.[1][2] This compound is notably found in the leaves of wasabi (Eutrema japonicum) and has been a subject of interest for its potential therapeutic applications.[3][4] Structurally, it is characterized by an apigenin (B1666066) backbone to which two glucose units are attached.[1][3] this compound has demonstrated a range of biological effects, including antioxidant, antimicrobial, anti-inflammatory, and anti-tumor properties.[1][2][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is systematically named 5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one.[5] Its structure consists of an apigenin core with a glucose molecule C-glycosidically linked at the C-6 position and another glucose molecule O-glycosidically linked at the 4'-position.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C27H30O15 | [3][6] |

| Molecular Weight | 594.52 g/mol | [3][5][6] |

| Appearance | Yellow crystalline powder | [6] |

| Melting Point | 236-237°C | [6] |

| Boiling Point (Predicted) | 970.8 ± 65.0 °C | [6] |

| Solubility | Almost insoluble in water (0.083 g/L at 25°C). Soluble in DMSO, methanol, and ethanol. | [6][7] |

| pKa (Predicted) | 5.91 ± 0.40 | [6] |

| CAS Number | 19416-87-6 | [3][6] |

Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | [5] |

| SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)O[C@H]5--INVALID-LINK--CO)O)O">C@@HO | [5][8] |

| InChI | InChI=1S/C27H30O15/c28-7-15-19(32)22(35)24(37)26(41-15)18-12(31)6-14-17(21(18)34)11(30)5-13(40-14)9-1-3-10(4-2-9)39-27-25(38)23(36)20(33)16(8-29)42-27/h1-6,15-16,19-20,22-29,31-38H,7-8H2/t15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 | [5][6][8] |

Biological Activity and Signaling Pathways

This compound exhibits a variety of biological activities, with its role in collagen synthesis being a key area of research.

Collagen Synthesis

This compound has been shown to increase the synthesis of type I collagen in human fibroblasts.[4][7][9] This effect is attributed to the up-regulation of the transforming growth factor-β type II receptor (TβR-II) and prolyl 4-hydroxylase (P4H) at both the protein and mRNA levels.[4][6][7] Notably, this compound's mechanism of action does not involve an increase in the production of TGF-β itself.[7][9]

References

- 1. journals.ekb.eg [journals.ekb.eg]

- 2. Harnessing this compound: A Multifaceted Bioactive and Therapeutic Potential Compound from Nature [journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 5,7-dihydroxy-6-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)-2-(4-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyphenyl)chromen-4-one | C27H30O15 | CID 154105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [chembk.com]

- 7. This compound | CAS:19416-87-6 | Manufacturer ChemFaces [chemfaces.com]

- 8. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 9. researchgate.net [researchgate.net]

The Botanical Compendium of Isosaponarin: A Technical Guide to Its Natural Sources, Analysis, and Biological Mechanisms

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of Isosaponarin, a flavone (B191248) glycoside with significant therapeutic potential. The document details its primary plant sources, presents quantitative data, outlines comprehensive experimental protocols for its extraction and analysis, and elucidates its key signaling pathways.

Natural Plant Sources of this compound

This compound is distributed across a variety of plant species, where it contributes to the plant's defense mechanisms and displays a range of pharmacological activities. The primary documented botanical sources include:

-

Wasabia japonica (Wasabi): The leaves of wasabi are a particularly rich source of this compound.[1]

-

Gentiana species: Various species within the Gentiana genus are known to contain this compound.[1]

-

Perilla frutescens (Perilla): The leaves of this plant are another notable source of the compound.[1]

-

Pueraria lobata (Kudzu): This climbing vine, used extensively in traditional medicine, also contains this compound.[1]

-

Citrus unshiu (Satsuma Mandarin): The peel of this citrus fruit has been identified as a source of this compound.[1]

-

Glycyrrhiza uralensis (Chinese Licorice): This species of licorice is another botanical source.[1]

-

Nelumbo nucifera (Lotus): The leaves of the lotus (B1177795) plant have been reported to contain this compound.[1]

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant. The following table summarizes available quantitative data. It is important to note that specific quantitative data for this compound is not available for all listed plants; in such cases, data for total flavonoids or other major related compounds are provided as a reference.

| Plant Species | Plant Part | Compound Measured | Concentration | Analytical Method |

| Wasabia japonica | Leaves (dry extract) | This compound | 0.76 ± 0.04% | HPLC |

| Pueraria lobata | Root | Puerarin | 1.08 ± 0.02 mg/g | HPLC-DAD |

| Citrus unshiu | Peel | Narirutin | 13.795 mg/g | HPLC |

| Glycyrrhiza uralensis | Root Extract | Liquiritin | 1.1% | HPLC |

| Perilla frutescens | Leaves | Rosmarinic acid | 314.3 mg/g | HPLC |

| Nelumbo nucifera | Leaves (Fraction II) | Total Flavonoids | 690.5 mg isoquercetin (B192228) equivalents/g | HPLC-MS/MS |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established protocols for flavonoids and saponins.

General Extraction and Isolation Workflow

The following diagram illustrates a general workflow for the extraction and isolation of this compound from a plant source.

Detailed Methodologies

3.2.1. Sample Preparation and Extraction

-

Drying and Grinding: Air-dry the fresh plant material (e.g., leaves, roots, peels) at room temperature or in an oven at a controlled temperature (typically 40-60°C) to a constant weight. Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.

-

Solvent Extraction:

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., 70% ethanol or methanol) at a solid-to-solvent ratio of 1:10 (w/v) for 24-72 hours at room temperature with occasional agitation.

-

Soxhlet Extraction: For more efficient extraction, place the powdered material in a thimble in a Soxhlet apparatus and extract with a suitable solvent for 6-8 hours.

-

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

3.2.2. Purification and Isolation

-

Liquid-Liquid Partitioning: Dissolve the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate. This compound, being a moderately polar flavonoid glycoside, is expected to be enriched in the ethyl acetate fraction.

-

Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on a silica (B1680970) gel (60-120 mesh) or Sephadex LH-20 column. Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).

-

Fraction Analysis: Collect the eluted fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:water). Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Preparative HPLC: Pool the fractions containing the compound of interest and subject them to preparative High-Performance Liquid Chromatography (HPLC) for final purification. Use a C18 column with a mobile phase gradient of acetonitrile (B52724) and water (with 0.1% formic acid) for optimal separation.

3.2.3. Quantification by HPLC

-

Standard Preparation: Prepare a stock solution of a known concentration of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards of different concentrations.

-

Sample Preparation: Accurately weigh a known amount of the dried plant extract, dissolve it in a known volume of methanol, and filter it through a 0.45 µm syringe filter before injection into the HPLC system.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 270 nm and 330 nm.

-

Injection Volume: 10-20 µL.

-

-

Quantification: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution and determine the peak area of this compound. Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways of this compound

This compound exerts its biological effects through the modulation of specific signaling pathways. Two key pathways are detailed below.

Promotion of Collagen Synthesis via TGF-β Signaling Pathway

This compound has been shown to promote the synthesis of type I collagen in human fibroblasts by upregulating the expression of the Transforming Growth Factor-beta (TGF-β) type II receptor (TβR-II) and Prolyl 4-hydroxylase (P4H).

Pathway Description: this compound enhances the transcription of the gene encoding the TGF-β type II receptor (TβR-II), leading to an increased number of these receptors on the cell surface. This sensitizes the cell to TGF-β. Upon binding of TGF-β to TβR-II, the type I receptor (TβR-I) is recruited and phosphorylated. The activated TβR-I then phosphorylates SMAD proteins (SMAD2/3), which form a complex with SMAD4. This complex translocates to the nucleus and acts as a transcription factor, upregulating the expression of the collagen gene. Concurrently, this compound also upregulates the expression of Prolyl 4-hydroxylase (P4H). This enzyme is crucial for the post-translational modification of procollagen, specifically the hydroxylation of proline residues, which is essential for the stability of the collagen triple helix.

Inhibition of Presynaptic Glutamate (B1630785) Release

This compound has been demonstrated to inhibit the release of the excitatory neurotransmitter glutamate from presynaptic nerve terminals. This neuroprotective effect is mediated by the modulation of ion channels and downstream signaling cascades.

Pathway Description: this compound inhibits the opening of N- and P/Q-type voltage-gated calcium channels in the presynaptic terminal. This leads to a reduction in calcium influx upon nerve impulse arrival. The decreased intracellular calcium concentration subsequently reduces the activation of Protein Kinase C (PKC). PKC is responsible for phosphorylating key proteins involved in synaptic vesicle fusion, including SNAP-25 and MARCKS. By inhibiting PKC activation, this compound reduces the phosphorylation of these proteins, thereby impairing the fusion of synaptic vesicles with the presynaptic membrane and ultimately inhibiting the release of glutamate into the synaptic cleft.

Conclusion

This compound is a promising bioactive compound found in a range of medicinal and dietary plants. Its ability to modulate key signaling pathways, such as those involved in collagen synthesis and neurotransmitter release, highlights its potential for development in the pharmaceutical and cosmetic industries. This guide provides a foundational resource for researchers and developers interested in harnessing the therapeutic properties of this compound, from its natural sourcing to its molecular mechanisms of action. Further research is warranted to fully elucidate its quantitative distribution in the plant kingdom and to optimize its extraction and application for human health.

References

Isosaponarin biosynthesis pathway in plants

An In-depth Technical Guide to the Isosaponarin Biosynthesis Pathway in Plants

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (apigenin-6-C-glucosyl-4'-O-glucoside) is a C-glycosylflavone, a class of plant secondary metabolites noted for their enhanced stability and significant bioactive properties. These compounds are of increasing interest in the pharmaceutical and nutraceutical industries. Understanding the biosynthetic pathway of this compound is critical for its targeted production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key proteins, quantitative kinetic data, and the experimental protocols used for its study. The pathway proceeds via the general phenylpropanoid pathway to form the flavone (B191248) apigenin (B1666066), which is then C-glycosylated to isovitexin (B1672635), followed by a final O-glycosylation step to yield this compound.

Introduction to this compound and C-Glycosylflavones

Flavonoids are a diverse group of polyphenolic compounds synthesized by plants, playing crucial roles in pigmentation, UV protection, and defense.[1] They are characterized by a C6-C3-C6 carbon skeleton.[1] Flavonoids typically accumulate in plant vacuoles as O-glycosides, which involves the formation of an ether glycosidic bond.[2] However, a distinct class, the C-glycosylflavones, features a sugar moiety attached directly to the flavonoid aglycone via a stable C-C bond, making them resistant to acid and enzymatic hydrolysis.[3]

This compound is a di-glycosylated flavone, specifically 4'-O-glucosyl-6-C-glucosyl apigenin.[3] It is found in various plants, including wasabi (Eutrema japonicum), where it is a major flavonoid component.[3][4] The unique stability and biological activities of C-glycosylflavones like this compound, such as promoting collagen synthesis, make their biosynthetic pathways a key area of research.[4][5]

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and culminates in two specific glycosylation events. The pathway can be broadly divided into three major stages:

-

Flavone Backbone Formation : Synthesis of the apigenin core structure from L-phenylalanine.

-

C-Glucosylation : Attachment of a glucose molecule to the C-6 position of the apigenin A-ring to form isovitexin (apigenin-6-C-glucoside).

-

O-Glucosylation : Attachment of a second glucose molecule to the 4'-hydroxyl group of the isovitexin B-ring to yield this compound.

The sequence of these final glycosylation steps is crucial. Evidence from wasabi suggests that 6-C-glucosylation of apigenin precedes the 4'-O-glucosylation.[3][6]

Key Enzymatic Steps and Proteins

Phenylpropanoid and Flavone Backbone Formation

The synthesis of the apigenin backbone is a well-characterized pathway common to most flavonoids. It begins with L-phenylalanine and proceeds through intermediates like cinnamic acid and p-Coumaroyl-CoA. Key enzymes in this stage include:

-

Chalcone Synthase (CHS): Catalyzes the condensation of p-Coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone into the flavanone (B1672756) naringenin.

-

Flavone Synthase (FNS): Introduces a double bond into the C-ring of naringenin to form the flavone apigenin. Plants utilize two types of FNS (FNSI and FNSII).[1]

C-Glucosylation of Apigenin to Isovitexin

This is the defining step for this class of compounds. Unlike O-glycosylation, which occurs late in the pathway, C-glycosylation can happen at the flavanone stage.[1] The "decoration first" pathway involves the hydroxylation of a flavanone (e.g., naringenin) by Flavanone 2-hydroxylase (F2H) to form a 2-hydroxyflavanone (B13135356).[1][7] This intermediate exists in equilibrium with an open-chain dibenzoylmethane (B1670423) tautomer, which serves as the acceptor for a C-glucosyltransferase (CGT) .[7][8] The resulting 2-hydroxyflavanone C-glucoside is then dehydrated to yield the flavone C-glucoside.[1][8]

However, studies on wasabi (Eutrema japonicum) have identified a Type II CGT, WjGT1 (classified as UGT84A57) , which can directly catalyze the C-glucosylation of the flavone apigenin at the C-6 position to form isovitexin.[3][6] This suggests an alternative pathway where the flavone backbone is formed first.

-

Key Enzyme: Apigenin 6-C-glucosyltransferase (WjGT1 / UGT84A57)

-

Source: Eutrema japonicum (wasabi)[3]

-

Function: Transfers a glucose moiety from UDP-glucose to the C-6 position of apigenin.[3][6]

-

Substrate Specificity: Shows high activity towards flavones like apigenin and luteolin. It exhibits negligible activity towards flavone 4'-O-glucosides, indicating that C-glucosylation occurs before 4'-O-glucosylation in wasabi.[3]

-

O-Glucosylation of Isovitexin to this compound

The final step is the attachment of a glucose molecule to the 4'-hydroxyl group of isovitexin. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), specifically a flavonoid O-glucosyltransferase (OGT) . These enzymes are members of the large GT1 family and utilize nucleotide sugars as donors.[1] While the specific OGT responsible for converting isovitexin to this compound has not been fully characterized in wasabi, OGTs that act on the 7-OH and 3-OH positions of flavonoids are well-documented.[7][8] The enzyme for the 4'-position likely belongs to a similar UGT subfamily.

Quantitative Enzyme Kinetics

The kinetic properties of the glycosyltransferases are essential for understanding pathway flux and for applications in metabolic engineering. While specific kinetic data for the enzymes directly leading to this compound are limited, data from related and representative plant glycosyltransferases provide valuable benchmarks.

| Enzyme Class | Enzyme Name | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1·µM-1) | Reference |

| C-Glycosyltransferase | ScCGT1 | Stenoloma chusanum | 2-hydroxynaringenin | 150.0 | N/A | N/A | [3] |

| O-Glucosyltransferase | CsUGT76F1 | Citrus sinensis | Naringenin | 20.41 | 0.71 | 0.035 | [7] |

| O-Glucosyltransferase | CsUGT76F1 | Citrus sinensis | Kaempferol | 28.09 | 0.46 | 0.016 | [7] |

| O-Glucosyltransferase | Vv GT6 | Vitis vinifera | Kaempferol | 13.9 | 1.60 | 0.115 | [9] |

| O-Glucosyltransferase | Vv GT6 | Vitis vinifera | Quercetin | 4.6 | 1.40 | 0.304 | [9] |

| O-Glucosyltransferase | Flavanone 7-O-GT | Citrus paradisi | Naringenin | 62 | N/A | N/A | [10] |

| Note: N/A indicates data not available in the cited literature. Kinetic parameters are highly dependent on assay conditions (pH, temperature). |

Experimental Protocols

Characterizing the enzymes of the this compound pathway involves gene identification, heterologous protein expression, and functional analysis.

Heterologous Expression and Purification of Glycosyltransferases

This protocol describes a general method for producing recombinant plant glycosyltransferases in E. coli for in vitro studies.[11][12]

-

Materials & Reagents:

-

E. coli expression strain (e.g., BL21(DE3)pLysS).[12]

-

Expression vector with a purification tag (e.g., pET-28a with N-terminal His6-tag).

-

LB medium, ampicillin, chloramphenicol, Isopropyl β-D-1-thiogalactopyranoside (IPTG).[12]

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 10% glycerol, 1 mM PMSF.[11]

-

Wash Buffer: Lysis buffer + 50 mM imidazole.[11]

-

Elution Buffer: Lysis buffer + 500 mM imidazole.[11]

-

Ni-NTA affinity chromatography column.[11]

-

-

Procedure:

-

Transformation: Transform the expression vector containing the glycosyltransferase gene into the E. coli expression strain.[12]

-

Culture Growth: Inoculate a single colony into 20 mL LB medium with appropriate antibiotics and grow overnight at 37°C. Transfer the starter culture into 1 L of fresh LB medium.[12]

-

Induction: Grow the culture at 37°C with shaking (250 rpm) until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1 mM.[11]

-

Expression: Incubate the culture for an additional 16-24 hours at a lower temperature (e.g., 16°C) to improve protein solubility.[11]

-

Harvesting: Harvest the cells by centrifugation (7,000 x g, 15 min, 4°C) and resuspend the pellet in Lysis Buffer.[11]

-

Lysis: Lyse the cells by ultrasonication on ice. Centrifuge the lysate (12,000 rpm, 30 min, 4°C) to pellet cell debris.[11]

-

Purification: Load the soluble supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with 5-10 column volumes of Wash Buffer to remove non-specifically bound proteins.[11]

-

Elution: Elute the target protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE to confirm purity and size.

-

Buffer Exchange: If necessary, exchange the buffer of the purified protein to a suitable storage buffer (e.g., using dialysis or a desalting column).

-

Glycosyltransferase Activity Assay

This protocol is for determining the activity and kinetic parameters of a purified C- or O-glucosyltransferase.

-

Materials & Reagents:

-

Purified recombinant glycosyltransferase.

-

Reaction Buffer: 100 mM Tris-HCl or MES buffer (optimal pH must be determined, typically between 6.5 and 8.0).[3][10]

-

Acceptor Substrate Stock: Apigenin or isovitexin dissolved in DMSO (e.g., 10 mM stock).

-

Donor Substrate: UDP-Glucose (e.g., 20 mM stock in water).

-

Quenching Solution: Pure methanol (B129727) or 0.6 M HCl.[4][7]

-

-

Procedure:

-

Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube. For a 100 µL total volume:

-

50 µL of 2x Reaction Buffer.

-

1-5 µg of purified enzyme.

-

Variable concentrations of acceptor substrate (e.g., for Km determination, range from 5 µM to 300 µM).[3]

-

Add water to bring the volume to 90 µL.

-

-

Initiation: Pre-incubate the mixture at the optimal temperature (e.g., 30°C or 37°C) for 5 minutes. Start the reaction by adding 10 µL of UDP-Glucose (final concentration typically 1-2 mM).[3]

-

Incubation: Incubate the reaction for a set time (e.g., 15-60 minutes) where the reaction is in the linear range.[3][7]

-

Termination: Stop the reaction by adding an equal volume of quenching solution (e.g., 100 µL of methanol).[7]

-

Analysis: Centrifuge the terminated reaction to pellet any precipitated protein. Analyze the supernatant by HPLC or HPLC-MS/MS to quantify the product formed.

-

Kinetic Analysis: To determine Km and Vmax, perform the assay with a fixed, saturating concentration of UDP-Glucose and varying concentrations of the acceptor substrate. Plot the initial velocity against substrate concentration and fit the data to the Michaelis-Menten equation.[13]

-

HPLC-MS/MS Quantification of this compound and Precursors

This protocol provides a framework for the separation and quantification of apigenin, isovitexin, and this compound.[14][15][16]

-

Instrumentation & Columns:

-

Reagents & Mobile Phase:

-

Procedure:

-

Sample Preparation: Dilute the enzyme assay samples (terminated with methanol) with the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column Temperature: 35°C.[16]

-

Flow Rate: 0.3 mL/min.[16]

-

Injection Volume: 3-5 µL.[16]

-

UV Detection: Monitor at a characteristic wavelength for flavones, e.g., 336 nm.[16]

-

Gradient Elution: A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-50% B; 15-18 min, 50-90% B; 18-20 min, hold 90% B; followed by re-equilibration. The gradient must be optimized to resolve the isomeric compounds vitexin (B1683572) and isovitexin.

-

-

MS/MS Conditions:

-

Ionization Mode: ESI negative mode is typically effective for flavonoids.[15]

-

MRM Transitions: Optimize the precursor-to-product ion transitions for each analyte using authentic standards.

-

Example for Isovitexin (m/z 431): Monitor transitions like 431 -> 311 or 431 -> 283.

-

Example for this compound (m/z 593): Monitor transitions corresponding to the loss of the O-linked glucose and subsequent fragmentations.

-

-

-

Quantification: Generate a calibration curve for each analyte using the peak area from the MRM chromatogram versus the concentration of the standard. Calculate the concentration of the analytes in the unknown samples based on the regression equation.

-

Conclusion and Future Outlook

The biosynthesis of this compound is a specialized branch of the flavonoid pathway, distinguished by a key C-glucosylation step followed by O-glucosylation. The identification of a flavone-specific C-glucosyltransferase in wasabi has significantly advanced our understanding of this pathway. However, the specific O-glucosyltransferase responsible for the final conversion of isovitexin to this compound remains to be fully characterized. Future research should focus on the isolation and kinetic characterization of this enzyme to complete the molecular toolkit for this compound production. The protocols and data presented here provide a robust foundation for researchers aiming to explore, engineer, and exploit this valuable biosynthetic pathway for pharmaceutical and industrial applications.

References

- 1. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a flavonoid C-glycosyltransferase from fern species Stenoloma chusanum and the application in synthesizing flavonoid C-glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 8. Four novel Cit7GlcTs functional in flavonoid 7-O-glucoside biosynthesis are vital to flavonoid biosynthesis shunting in citrus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional Differentiation of the Glycosyltransferases That Contribute to the Chemical Diversity of Bioactive Flavonol Glycosides in Grapevines (Vitis vinifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavanone-specific 7-O-glucosyltransferase activity in Citrus paradisi seedlings: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Protein Expression and Purification [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Development and Validation of an HPLC-MS/MS Method for the Simultaneous Quantification of Vitexin and Isovitexin in Rabbit Plasma: Pharmacokinetic Insights on a Microcapsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Isosaponarin: A Deep Dive into its Neuroprotective Mechanisms

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Isosaponarin, a flavone (B191248) glycoside found in wasabi leaves, is emerging as a compound of interest in the field of neuroscience. Preclinical research has elucidated a primary mechanism of action centered on the modulation of excitatory neurotransmission. Specifically, this compound has been shown to inhibit evoked glutamate (B1630785) release from presynaptic terminals. This action is attributed to its ability to suppress the influx of calcium through N- and P/Q-type voltage-gated calcium channels, which in turn attenuates the downstream phosphorylation of key proteins involved in synaptic vesicle exocytosis, namely SNAP-25 and MARCKS. While this mechanism points to a potential therapeutic role in neurological conditions characterized by excitotoxicity, such as epilepsy and ischemic stroke, its broader applicability to other neurodegenerative diseases like Alzheimer's and Parkinson's disease is still under investigation. This whitepaper provides a comprehensive technical overview of the currently understood mechanisms of action of this compound, detailed experimental protocols from key studies, and a summary of quantitative data. Furthermore, we explore the potential neuroprotective roles of its aglycone, apigenin (B1666066), in neuroinflammation and oxidative stress, offering a hypothetical framework for this compound's broader therapeutic potential, while also considering important pharmacokinetic data that may influence its in vivo effects.

Core Mechanism of Action: Attenuation of Glutamate Excitotoxicity

The most well-documented mechanism of this compound in a neurological context is its ability to inhibit the release of glutamate, the primary excitatory neurotransmitter in the central nervous system.[1][2] Excessive glutamate release is a key pathological event in several neurological disorders, leading to excitotoxicity and neuronal cell death.[3][4]

A pivotal study by Lu et al. (2022) demonstrated that this compound, in a concentration-dependent manner, inhibits 4-aminopyridine (B3432731) (4-AP)-evoked glutamate release from rat cerebral cortex nerve terminals (synaptosomes) with a half-maximal inhibitory concentration (IC50) of 22 μM.[2][5][6] This inhibitory effect is contingent on the presence of extracellular calcium and is prevented by bafilomycin A1, an inhibitor of vesicular exocytosis, indicating that this compound specifically targets the machinery of synaptic vesicle release.[2][6]

The key molecular events in this pathway are:

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): this compound reduces the 4-AP-induced rise in intracellular calcium concentration ([Ca²⁺]c) within the synaptosomes.[1][6][7] This effect is primarily mediated through the inhibition of N- and P/Q-type VGCCs.[1][2][6]

-

Reduction of PKC-Mediated Phosphorylation: The diminished calcium influx leads to a decrease in the activation of calcium-dependent Protein Kinase C (PKC). This compound was shown to lower the 4-AP-induced phosphorylation of both PKC and its alpha isoform (PKCα).[2]

-

Decreased Phosphorylation of SNAP-25 and MARCKS: PKC is a critical kinase for the phosphorylation of proteins that regulate synaptic vesicle fusion, including Synaptosomal-Associated Protein 25 (SNAP-25) and Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS). This compound treatment significantly reduces the 4-AP-evoked phosphorylation of SNAP-25 at Serine 187 and MARCKS at Serine 152/156.[1][2]

-

Reduced Synaptic Vesicle Availability and Release: The hypophosphorylated state of SNAP-25 and MARCKS impairs the efficiency of synaptic vesicle docking and fusion with the presynaptic membrane. This is supported by evidence from FM1-43 dye release assays and transmission electron microscopy, which show that this compound attenuates the 4-AP-induced decrease in synaptic vesicle number at the nerve terminal.[1][2]

This compound's Mechanism of Inhibiting Glutamate Release.

Potential Mechanisms in Neurodegenerative Diseases: Insights from Apigenin

While direct evidence for this compound's efficacy in specific neurodegenerative diseases like Alzheimer's, Parkinson's, and stroke is currently limited, the neuroprotective properties of its aglycone, apigenin, have been more extensively studied. It is important to note that the in vivo relevance of these findings to this compound is contingent on its metabolic conversion to apigenin. However, studies on the pharmacokinetics of this compound suggest it has low bioavailability and is primarily metabolized to isovitexin (B1672635) in the intestine, with apigenin not being detected.[8] Therefore, the following sections on apigenin's mechanisms should be interpreted as a potential, yet unconfirmed, framework for the broader neuroprotective effects of this compound, which may be relevant if future research demonstrates its conversion to apigenin in specific physiological contexts or if this compound itself possesses these properties.

Anti-Neuroinflammatory Effects

Neuroinflammation, primarily mediated by microglia and astrocytes, is a common pathological feature of many neurological disorders.[9][10] Apigenin has demonstrated potent anti-inflammatory effects in various models of neuroinflammation.

-

Inhibition of Microglial Activation: Apigenin can suppress the activation of microglial cells, the resident immune cells of the brain.[5][11] In models of Parkinson's disease, apigenin treatment attenuated the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12] It has been shown to modulate microglial activation by inhibiting the STAT1 signaling pathway, which is crucial for interferon-gamma (IFN-γ)-induced microglial responses.[5][11]

-

Modulation of Astrocyte Reactivity: Apigenin can also influence the function of astrocytes, which play a dual role in neuroinflammation. Studies have shown that apigenin can preserve astrocyte integrity and modulate their inflammatory responses.[13] In co-cultures of neurons and glial cells, apigenin reduced the microglial and astrocytic response to inflammatory stimuli.[9]

Potential Anti-Neuroinflammatory Mechanism of Apigenin.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases.[14] Apigenin exhibits significant antioxidant properties.

-

Direct ROS Scavenging: Apigenin can directly scavenge free radicals, thereby reducing oxidative damage to cellular components.[15]

-

Upregulation of Antioxidant Enzymes: Apigenin has been shown to enhance the expression and activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-px).[16] In models of Alzheimer's disease, apigenin treatment increased the levels of these protective enzymes.[16]

-

Modulation of Nrf2 Pathway: The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response. Apigenin can activate the Nrf2 pathway, leading to the transcription of a battery of antioxidant and cytoprotective genes.[16]

Neuroprotection in Specific Disease Models

-

Alzheimer's Disease: In animal models of Alzheimer's disease, apigenin has been shown to improve learning and memory.[15][17] Its therapeutic effects are attributed to a reduction in amyloid-beta (Aβ) plaque burden, downregulation of the β-secretase enzyme (BACE1) involved in Aβ production, and restoration of the ERK/CREB/BDNF pathway, which is crucial for synaptic plasticity and neuronal survival.[15][16][17]

-

Parkinson's Disease: In rodent models of Parkinson's disease, apigenin protected dopaminergic neurons from toxin-induced degeneration.[18] This neuroprotection is linked to its antioxidant and anti-inflammatory activities, as well as its ability to reduce apoptosis by modulating the expression of Bcl-2 and Bax proteins.[15]

-

Stroke: Apigenin has demonstrated neuroprotective effects in animal models of ischemic stroke.[3][19][20] It has been shown to reduce infarct volume and improve neurological deficits.[3][19] These benefits are associated with the preservation of mitochondrial function, reduction of apoptosis, and attenuation of oxidative stress.[19][20] More recent studies suggest that apigenin may also protect against ischemic stroke by enhancing DNA repair mechanisms.[3]

Quantitative Data Summary

| Parameter | Experimental Model | Treatment/Concentration | Result | Reference |

| Glutamate Release | Rat cerebral cortex synaptosomes | This compound (20-100 μM) | Concentration-dependent inhibition | [1] |

| This compound | IC50 = 22 μM | [2][5][6] | ||

| Intracellular Ca²⁺ | Rat cerebral cortex synaptosomes | This compound (30 μM) | Significant reduction in 4-AP-evoked [Ca²⁺]c increase | [1][6][7] |

| Protein Phosphorylation | Rat cerebral cortex synaptosomes | This compound (30 μM) | Significant reduction in 4-AP-induced p-PKC, p-PKCα, p-SNAP-25, and p-MARCKS | [1][2] |

| Neuroprotection (Apigenin) | PC12 cells (CoCl₂-induced injury) | Apigenin (10 µg/mL) | Significant enhancement of cell viability, reduction of ROS, and alleviation of apoptosis | [19][20] |

| MCAO rat model of stroke | Apigenin | Significant improvement in neurological deficit scores and reduction in infarct area | [19][20] | |

| Anti-inflammation (Apigenin) | MPTP mouse model of Parkinson's | Apigenin (50 mg/kg) | Reversal of changes in TNF-α, IL-1β, IL-6, IL-10, and TGF-β concentrations | [12] |

| Cognitive Improvement (Apigenin) | APP/PS1 mouse model of AD | Apigenin | Significant improvement in spatial memory in Morris water maze | [17] |

Detailed Experimental Protocols

Preparation of Synaptosomes and Glutamate Release Assay (Adapted from Lu et al., 2022)

Workflow for Synaptosome Preparation and Glutamate Release Assay.

-

Synaptosome Preparation:

-

Euthanize male Sprague-Dawley rats and dissect the cerebral cortex on ice.

-

Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

Centrifuge the homogenate at low speed to pellet nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to obtain a crude synaptosomal pellet.

-

Resuspend the pellet and layer it onto a discontinuous Ficoll-sucrose density gradient.

-

Perform ultracentrifugation to separate the synaptosomes, which are collected at the interface of the 9% and 13% Ficoll layers.

-

Wash the collected synaptosomes and resuspend them in a physiological buffer.

-

-

Glutamate Release Assay:

-

Pre-incubate the prepared synaptosomes with the desired concentration of this compound or vehicle control.

-

Initiate glutamate release by depolarizing the synaptosomes with 4-aminopyridine (4-AP).

-

Continuously measure the concentration of glutamate in the extracellular medium using an enzyme-coupled fluorimetric assay. This assay typically involves the glutamate dehydrogenase-catalyzed conversion of NADP⁺ to NADPH, with the resulting fluorescence of NADPH being proportional to the amount of glutamate released.

-

Western Blotting for Phosphorylated Proteins

-

Sample Preparation:

-

Treat synaptosomes with this compound and/or 4-AP as described above.

-

Lyse the synaptosomes in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Electrophoresis and Transfer:

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., bovine serum albumin) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-SNAP-25 (Ser187), anti-phospho-MARCKS (Ser152/156)) and total protein as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometric analysis is then used to quantify the relative levels of protein phosphorylation.

-

Transmission Electron Microscopy (TEM) of Synaptic Vesicles

-

Sample Preparation and Fixation:

-

Treat synaptosomes with this compound and/or 4-AP.

-

Fix the synaptosomes with a primary fixative (e.g., glutaraldehyde) to preserve their ultrastructure.

-

Post-fix the samples with osmium tetroxide.

-

-

Dehydration, Embedding, and Sectioning:

-

Dehydrate the fixed samples through a graded series of ethanol (B145695) concentrations.

-

Infiltrate and embed the samples in an epoxy resin.

-

Cut ultrathin sections (typically 60-90 nm) of the embedded samples using an ultramicrotome.

-

-

Staining and Imaging:

-

Mount the sections on copper grids and stain them with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.

-

Examine the sections and acquire images using a transmission electron microscope.

-

Analyze the images to quantify the number and distribution of synaptic vesicles within the synaptosomes.

-

Conclusion and Future Directions

The current body of evidence strongly supports a well-defined mechanism of action for this compound in modulating glutamatergic neurotransmission. Its ability to inhibit presynaptic Ca²⁺ influx and subsequent phosphorylation of key exocytotic proteins provides a solid rationale for its investigation in neurological disorders characterized by excitotoxicity.

However, the therapeutic potential of this compound in a broader range of neurological diseases, particularly those with prominent neuroinflammatory and oxidative stress components like Alzheimer's and Parkinson's disease, remains largely unexplored. The promising neuroprotective effects of its aglycone, apigenin, in relevant disease models offer intriguing, yet indirect, evidence for potential broader applications. A critical area for future research will be to definitively determine the in vivo metabolic fate of this compound and whether it can be converted to apigenin in the brain.

Furthermore, future studies should focus on:

-

Investigating the direct effects of this compound on microglial and astrocytic function to elucidate its potential anti-neuroinflammatory and antioxidant properties.

-

Evaluating the efficacy of this compound in in vivo models of Alzheimer's disease, Parkinson's disease, and stroke to validate its therapeutic potential.

-

Exploring the structure-activity relationship of this compound and its metabolites to identify the key structural features responsible for its neuroprotective effects.

References

- 1. The Effect of this compound Derived from Wasabi Leaves on Glutamate Release in Rat Synaptosomes and Its Underlying Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effect of this compound Derived from Wasabi Leaves on Glutamate Release in Rat Synaptosomes and Its Underlying Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apigenin protects against ischemic stroke by increasing DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medscape.com [medscape.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 9. Exploring the Role of Apigenin in Neuroinflammation: Insights and Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The multi-pathway treatment of flavonoids as natural compounds in neurological diseases: achievements, limitations, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apigenin and luteolin modulate microglial activation via inhibition of STAT1-induced CD40 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Effect of Apigenin on Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. alzdiscovery.org [alzdiscovery.org]

- 16. Efficacy and Safety of Natural Apigenin Treatment for Alzheimer's Disease: Focus on In vivo Research Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective, Anti-Amyloidogenic and Neurotrophic Effects of Apigenin in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. caringsunshine.com [caringsunshine.com]

- 19. Neuroprotective effect of apigenin against cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

In Vitro Antioxidant Properties of Isosaponarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosaponarin is a flavone (B191248) glycoside found in various medicinal plants, including Gentiana scabra, Perilla frutescens, and wasabi (Eutrema japonicum).[1] As a member of the flavonoid family, this compound has garnered significant interest for its potential therapeutic applications, which are largely attributed to its antioxidant properties.[1] This technical guide provides a comprehensive overview of the in vitro antioxidant activity of this compound, detailing its capacity to scavenge free radicals and modulate cellular signaling pathways associated with oxidative stress. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel antioxidant-based therapeutics.

Quantitative Antioxidant Data

The antioxidant capacity of a compound can be quantified using various in vitro assays. While direct quantitative data for isolated this compound in common antioxidant assays such as DPPH, ABTS, and FRAP are not extensively available in the current body of scientific literature, its biological activity in a neuroprotective context, which is linked to its antioxidant effects, has been quantified.

One key study investigated the effect of this compound on 4-aminopyridine (B3432731) (4-AP)-evoked glutamate (B1630785) release in rat cerebrocortical nerve terminals, a process associated with excitotoxicity and oxidative stress. This compound demonstrated a concentration-dependent inhibition of this glutamate release, indicating its potential to mitigate neuronal damage.[2]

Table 1: Quantitative Data on the In Vitro Bioactivity of this compound

| Assay | Parameter | Result | Source |

| 4-AP-Evoked Glutamate Release Inhibition | IC₅₀ | 22 µM | Lu et al., 2022[2] |

| DPPH Radical Scavenging | IC₅₀ | Not Reported | - |

| ABTS Radical Scavenging | IC₅₀ | Not Reported | - |

| Ferric Reducing Antioxidant Power (FRAP) | - | Not Reported | - |

Note: The absence of reported values for DPPH, ABTS, and FRAP assays for pure this compound highlights a gap in the current research literature.

Experimental Protocols

The following are detailed, generalized methodologies for the key in vitro antioxidant assays frequently cited in flavonoid research. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (B145695)

-

This compound (or test compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). From this stock, create a series of dilutions to determine the IC₅₀ value.

-

Assay Procedure:

-

To each well of a 96-well plate, add a specific volume of the this compound solution at different concentrations.

-

Add the DPPH solution to each well.

-

For the control, add the solvent without the test compound to the DPPH solution.

-

For the blank, use the solvent alone.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the radical cation by the antioxidant results in a loss of color, which is measured spectrophotometrically.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound (or test compound)

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

-

Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

-

Assay Procedure:

-

Add a small volume of the this compound solution at different concentrations to the wells of a 96-well plate.

-

Add the ABTS•+ working solution to each well.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

This compound (or test compound)

-

Ferrous sulfate (B86663) (FeSO₄) for standard curve

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of FRAP Reagent:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

-

Warm the reagent to 37°C before use.

-

-

Sample and Standard Preparation: Prepare a series of dilutions of this compound and ferrous sulfate (for the standard curve).

-

Assay Procedure:

-

Add a small volume of the sample or standard to the wells of a 96-well plate.

-

Add the FRAP reagent to each well and mix.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate and is expressed as Fe²⁺ equivalents or in reference to a standard antioxidant like Trolox.

Signaling Pathways and Mechanisms of Action

This compound exerts its antioxidant effects through various mechanisms, including direct free radical scavenging and modulation of intracellular signaling pathways that regulate the cellular antioxidant response.

Direct Free Radical Scavenging

As a flavonoid, this compound possesses a chemical structure that enables it to donate hydrogen atoms or electrons to reactive oxygen species (ROS), thereby neutralizing them and terminating the free radical chain reactions.[1] The antioxidant activity of flavonoids is largely dependent on the number and position of hydroxyl groups on their aromatic rings.[1]

Caption: Workflow for In Vitro Antioxidant Capacity Assessment.

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, this compound can influence signaling cascades that are crucial for cellular defense against oxidative stress.

1. Inhibition of PKC/SNAP-25/MARCKS Pathway in Neuronal Cells

In the context of neuroprotection, this compound has been shown to inhibit 4-AP-evoked glutamate release by suppressing the Ca²⁺-dependent Protein Kinase C (PKC) pathway. This, in turn, reduces the phosphorylation of Synaptosomal-Associated Protein 25 (SNAP-25) and Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), proteins that are involved in synaptic vesicle exocytosis. By modulating this pathway, this compound can protect neurons from excitotoxicity-induced oxidative damage.[3]

Caption: this compound's Inhibition of the PKC/SNAP-25/MARCKS Pathway.

2. Potential Activation of the Nrf2-Keap1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Many flavonoids are known to activate the Nrf2 pathway. While direct evidence for this compound is still emerging, it is a plausible mechanism for its indirect antioxidant effects.[4][5]

Caption: Postulated Nrf2-Keap1 Pathway Activation by this compound.

Conclusion

This compound demonstrates significant potential as an antioxidant agent. While quantitative data from standard in vitro antioxidant assays on the pure compound are currently limited, its demonstrated ability to inhibit glutamate release in neuronal cells provides a valuable measure of its bioactivity. The detailed experimental protocols provided in this guide offer a framework for further investigation into its direct radical-scavenging capabilities. Furthermore, the elucidation of its role in modulating key signaling pathways, such as the PKC/SNAP-25/MARCKS and potentially the Nrf2-Keap1 pathways, opens avenues for its development as a therapeutic agent for conditions associated with oxidative stress. Further research is warranted to fully characterize the in vitro antioxidant profile of this compound and to explore its full therapeutic potential.

References

- 1. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

Isosaponarin in Cancer Research: A Review of Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosaponarin, a flavone (B191248) C-glycoside, has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Found in various plant species, its role in oncology is an emerging area of investigation. This technical guide synthesizes the current, albeit limited, understanding of this compound's potential in cancer research, focusing on its known biological activities and the broader context of related compounds. While direct, comprehensive evidence of this compound's anti-cancer efficacy is still developing, this document aims to provide a foundational resource for researchers by detailing relevant experimental approaches and outlining the signaling pathways that are likely to be involved based on the activity of structurally similar molecules.

Molecular Mechanisms and Signaling Pathways

While specific quantitative data on the cytotoxic effects of this compound against cancer cell lines remains elusive in publicly available literature, the broader class of saponins (B1172615), to which this compound belongs, has been more extensively studied. Saponins are known to exert anti-cancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[1]

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Saponins have been shown to induce apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] Key events in these pathways include the activation of caspases, changes in mitochondrial membrane potential, and the regulation of pro- and anti-apoptotic proteins.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Uncontrolled cell cycle progression is a hallmark of cancer. Various natural compounds, including flavonoids and saponins, have been shown to induce cell cycle arrest at different phases (G0/G1, S, or G2/M), thereby inhibiting cancer cell proliferation. This is often achieved by modulating the expression and activity of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.

Key Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial regulators of cell growth, survival, and proliferation, and are often dysregulated in cancer.[3][4] Many natural compounds exert their anti-cancer effects by targeting these pathways. While direct evidence for this compound is pending, the modulation of these pathways by other saponins and flavonoids provides a strong rationale for investigating this compound's effects on these cascades.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central node in cell signaling that promotes cell survival and growth. Its aberrant activation is a common feature of many cancers. Inhibition of this pathway can lead to decreased cancer cell proliferation and increased apoptosis.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The ERK, JNK, and p38 MAPK subfamilies have distinct roles in cancer, with their modulation affecting tumor progression.[5]

Data Presentation

A critical gap in the current body of research is the lack of quantitative data on the cytotoxic effects of this compound on cancer cell lines. To facilitate future comparative analysis, the following table is provided as a template for organizing such data as it becomes available.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hrs) | Assay Method | Reference |

| e.g., MCF-7 | Breast | Data not available | Data not available | e.g., MTT | N/A |

| e.g., HCT116 | Colon | Data not available | Data not available | e.g., SRB | N/A |

| e.g., A549 | Lung | Data not available | Data not available | e.g., CCK-8 | N/A |

| e.g., PC-3 | Prostate | Data not available | Data not available | e.g., AlamarBlue | N/A |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments that would be essential for characterizing the anti-cancer potential of this compound. These protocols are based on standard laboratory practices and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound at the IC50 concentration for 24 or 48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to assess the effect of this compound on signaling pathways.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, and a loading control like β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its investigation.

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

Caption: Hypothesized modulation of the MAPK/ERK pathway by this compound.

Caption: Experimental workflow for investigating this compound's anti-cancer potential.

Conclusion and Future Perspectives

The potential of this compound in cancer research is an area that warrants further in-depth investigation. While direct evidence of its anti-cancer activity is currently limited, the known effects of the broader saponin (B1150181) and flavonoid families suggest that this compound may possess therapeutic potential through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as PI3K/Akt and MAPK.

Future research should focus on systematically evaluating the cytotoxic effects of this compound across a panel of cancer cell lines to determine its IC50 values. Subsequent mechanistic studies should then be conducted to elucidate its specific effects on apoptosis, the cell cycle, and the PI3K/Akt and MAPK signaling pathways, employing the experimental protocols detailed in this guide. Furthermore, in vivo studies using animal models will be crucial to validate the in vitro findings and to assess the therapeutic efficacy and safety of this compound as a potential anti-cancer agent. The generation of this foundational data will be essential for advancing our understanding of this compound's role in oncology and for its potential development as a novel cancer therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. The Effect of this compound Derived from Wasabi Leaves on Glutamate Release in Rat Synaptosomes and Its Underlying Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Isosaponarin: A Deep Dive into its Pro-Collagen and Anti-Photoaging Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isosaponarin, a flavone (B191248) glycoside found in plants such as wasabi (Eutrema japonicum), is emerging as a significant bioactive compound in the field of dermatology and cosmetology.[1][2] Extensive research demonstrates its capacity to directly stimulate the synthesis of type I collagen, the primary structural protein in the dermal extracellular matrix. The principal mechanism involves the upregulation of key components in the Transforming Growth Factor-β (TGF-β) signaling pathway, enhancing the skin's intrinsic collagen production machinery.[2][3] Furthermore, evidence from closely related methoxyflavonoids suggests a secondary, protective role against collagen degradation by inhibiting the Matrix Metalloproteinase-1 (MMP-1) expression induced by ultraviolet (UV) radiation. This technical guide synthesizes the current understanding of this compound's role in collagen synthesis, presents quantitative data, details the experimental protocols used to elucidate its function, and visualizes the core signaling pathways.

Mechanism of Action: A Dual Approach to Collagen Homeostasis

This compound appears to influence collagen levels through two distinct and complementary mechanisms: direct stimulation of synthesis and potential inhibition of UV-induced degradation.

Promotion of Pro-Collagen Synthesis via the TGF-β Pathway

The foundational research into this compound's effect on skin fibroblasts reveals a clear mechanism for increasing type I collagen production.[3] Unlike compounds that may increase the amount of the growth factor TGF-β itself, this compound enhances the cellular response to existing TGF-β.[2][4]

This is achieved by specifically upregulating two critical proteins at both the mRNA and protein levels:

-

Transforming Growth Factor-β Type II Receptor (TβR-II): By increasing the expression of this cell-surface receptor, this compound makes fibroblasts more sensitive to TGF-β, amplifying the downstream signaling cascade that leads to collagen gene transcription.[2][3]

-

Prolyl 4-hydroxylase (P4H): This enzyme is essential for the proper folding and stability of pro-collagen molecules within the endoplasmic reticulum.[2][3] By increasing P4H levels, this compound ensures that the newly synthesized pro-collagen chains can form stable triple helices, a prerequisite for their secretion and formation into mature collagen fibrils.

Notably, this compound does not appear to affect the expression of Heat Shock Protein 47 (HSP47), another important collagen-specific chaperone.[2][3] This indicates a specific and targeted mode of action within the collagen synthesis pathway.

References

An In-depth Technical Guide on the Pharmacological Effects of Isosaponarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosaponarin, a flavone (B191248) glycoside, has garnered significant interest within the scientific community for its diverse and promising pharmacological activities.[1][2] This multifaceted compound, found in various plant species, exhibits a range of biological effects, including neuroprotective, collagen-boosting, anti-inflammatory, antioxidant, and potential anti-cancer properties.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological effects, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Pharmacological Activities of this compound

Neuroprotective Effects

This compound has demonstrated notable neuroprotective activity, primarily through the modulation of glutamate (B1630785) release. Excessive glutamate can lead to excitotoxicity, a key factor in the pathology of various neurological disorders.

Quantitative Data:

| Effect | Assay | System | IC50 | Reference |

| Inhibition of 4-AP-evoked glutamate release | Online enzyme-coupled fluorimetric assay | Rat cerebral cortex nerve terminals (synaptosomes) | 22 µM | [4] |

Experimental Protocol: Measurement of Glutamate Release

This protocol is based on the methodology described in the study by Lu et al. (2022).[4][5]

-

Synaptosome Preparation: Rat cerebral cortex synaptosomes are purified using a Percoll density gradient centrifugation method.

-

Glutamate Release Assay:

-

Synaptosomes are pre-incubated with this compound (or vehicle control) for 10 minutes in a standard physiological buffer.

-

Glutamate release is evoked by the addition of 4-aminopyridine (B3432731) (4-AP), a potassium channel blocker.

-